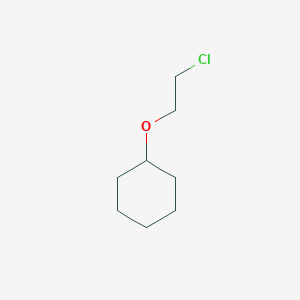

![molecular formula C26H37Cl2NO4 B2437468 1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride CAS No. 1216436-72-4](/img/structure/B2437468.png)

1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

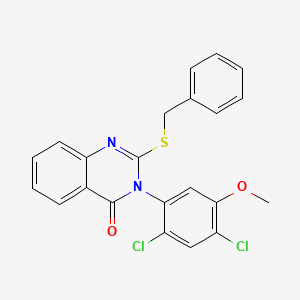

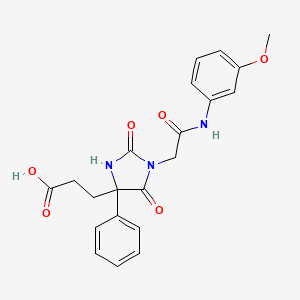

The molecular structure of this compound is quite complex, with several functional groups. It includes an adamantane structure, which is a type of cage-like, three-dimensional organic structure composed of four connected cyclohexane rings . Attached to this is an ethoxy group, a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a propan-2-yl 2-chlorobenzoate group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the adamantane structure in this compound could contribute to its stability and rigidity . The presence of the morpholine ring, ether, and ester groups could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen

Adamantane Derivatives in Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrids have been synthesized and characterized for their in vitro antimicrobial activities against pathogenic bacteria and the fungus Candida albicans. Some compounds demonstrated potent broad-spectrum antibacterial activity. Moreover, these hybrids showed significant in vivo oral hypoglycemic activities in diabetic rats, highlighting their potential in diabetes management (Al-Wahaibi et al., 2017).

Synthesis and Structural Analysis

Research on the synthesis of adamantane derivatives has also focused on structural analysis and biological activity. One study described the synthesis and crystal structure of a halogenated hydrocarbon amination product, emphasizing its potential anti-Mycobacterium phlei activity (Bai et al., 2012).

Antituberculosis Activity

Adamantane derivatives have been investigated for their in vitro anti-tuberculosis activities. A one-pot synthesis approach yielded compounds with potential anti-tuberculosis properties, underscoring the versatility of adamantane derivatives in developing new antimicrobial agents (Bai et al., 2011).

Cholinesterase Inhibitory Activities

Adamantyl-based ester derivatives have been studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These studies are crucial for developing treatments for diseases like Alzheimer's. Certain derivatives showed strong inhibition effects, indicating the therapeutic potential of adamantyl compounds in neurodegenerative disorders (Kwong et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] 2-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36ClNO4.ClH/c27-24-4-2-1-3-23(24)25(29)32-22(17-28-6-9-30-10-7-28)18-31-8-5-26-14-19-11-20(15-26)13-21(12-19)16-26;/h1-4,19-22H,5-18H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYNEIORBUISSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)OC(=O)C5=CC=CC=C5Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)

![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)